2-Chloro-6-(trifluoromethyl)benzo[d]oxazole

Catalog No.
S874232
CAS No.
1248393-79-4
M.F
C8H3ClF3NO
M. Wt
221.56 g/mol
Availability
In Stock
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2-Chloro-6-(trifluoromethyl)benzo[d]oxazole

CAS Number

1248393-79-4

Product Name

2-Chloro-6-(trifluoromethyl)benzo[d]oxazole

IUPAC Name

2-chloro-6-(trifluoromethyl)-1,3-benzoxazole

Molecular Formula

C8H3ClF3NO

Molecular Weight

221.56 g/mol

InChI

InChI=1S/C8H3ClF3NO/c9-7-13-5-2-1-4(8(10,11)12)3-6(5)14-7/h1-3H

InChI Key

OFYJEOJVEQEVLB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(F)(F)F)OC(=N2)Cl

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)OC(=N2)Cl

2-Chloro-6-(trifluoromethyl)benzo[d]oxazole is a heterocyclic compound characterized by a benzo[d]oxazole ring system substituted with a chlorine atom at the 2-position and a trifluoromethyl group at the 6-position. This compound is part of a larger class of benzo[d]oxazoles, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the electron-withdrawing trifluoromethyl group enhances its chemical reactivity and influences its interaction with biological targets.

The chemical behavior of 2-chloro-6-(trifluoromethyl)benzo[d]oxazole can be explored through various synthetic routes and reactions:

  • Nucleophilic Substitution Reactions: The chlorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Cyclization Reactions: The compound can undergo cyclization to form more complex structures, particularly when reacted with suitable electrophiles or in the presence of catalysts.
  • Deprotonation Reactions: Under basic conditions, the compound can be deprotonated, facilitating further reactions such as electrophilic aromatic substitution.

Benzo[d]oxazole derivatives, including 2-chloro-6-(trifluoromethyl)benzo[d]oxazole, have been studied for their biological properties. Research indicates that compounds in this class exhibit a range of activities, including:

  • Antimicrobial Activity: Some derivatives have shown effectiveness against various bacterial strains.
  • Antitumor Activity: Certain benzo[d]oxazoles have been reported to inhibit cancer cell proliferation, indicating potential as anticancer agents.
  • Enzyme Inhibition: These compounds may act as inhibitors for specific enzymes, contributing to their therapeutic effects.

The synthesis of 2-chloro-6-(trifluoromethyl)benzo[d]oxazole can be achieved through several methods:

  • Cyclization from Anilides: This method involves the N-deprotonation of an anilide precursor followed by cyclization using base catalysts such as potassium carbonate in anhydrous solvents like dimethylformamide. This approach has been documented to yield high amounts of benzo[d]oxazole derivatives .
  • Electrophilic Aromatic Substitution: Starting from 2-chlorobenzoic acid or its derivatives, electrophilic aromatic substitution can introduce the trifluoromethyl group using trifluoromethylating agents under appropriate conditions .
  • Multi-component Reactions: Recent advancements suggest that multi-component reactions involving benzothiazole and other reagents can also lead to the formation of related compounds .

2-Chloro-6-(trifluoromethyl)benzo[d]oxazole has potential applications in:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antimicrobial or anticancer drugs.
  • Material Science: The unique properties of trifluoromethyl groups make this compound suitable for use in advanced materials and coatings.
  • Agriculture: Its antimicrobial properties could be explored for developing agrochemicals.

Studies on the interactions of 2-chloro-6-(trifluoromethyl)benzo[d]oxazole with biological macromolecules are crucial for understanding its mechanism of action. Investigations typically focus on:

  • Binding Affinity: Assessing how well the compound binds to target enzymes or receptors.
  • Mechanism of Action: Elucidating how the compound exerts its biological effects at the molecular level.
  • Structure-Activity Relationships: Exploring how variations in structure affect biological activity.

Several compounds share structural similarities with 2-chloro-6-(trifluoromethyl)benzo[d]oxazole, each exhibiting unique properties:

Compound NameStructural FeaturesNotable Activities
2-Chloro-5-(trifluoromethyl)benzo[d]oxazoleChlorine at position 2, CF3 at 5Antimicrobial properties
6-Fluoro-2-(trifluoromethyl)benzo[d]oxazoleFluorine at position 6, CF3 at 2Potential anticancer agent
2-Methyl-6-(trifluoromethyl)benzo[d]oxazoleMethyl group at position 2Enhanced lipophilicity
5-Nitro-2-(trifluoromethyl)benzo[d]oxazoleNitro group at position 5Increased potency against bacteria

The uniqueness of 2-chloro-6-(trifluoromethyl)benzo[d]oxazole lies in its specific combination of substituents that influence both its reactivity and biological activity. The trifluoromethyl group is particularly significant due to its strong electron-withdrawing effect, which enhances the compound's interactions with various biological targets compared to similar compounds lacking this feature.

2-Chloro-6-(trifluoromethyl)benzo[d]oxazole is a heterocyclic aromatic compound characterized by a benzoxazole core with strategic substituents. Its systematic IUPAC name, 2-chloro-6-(trifluoromethyl)-1,3-benzoxazole, reflects the positions of the chlorine atom at carbon 2 and the trifluoromethyl group (-CF₃) at carbon 6 on the benzoxazole ring system.

Key Molecular Parameters

ParameterValueSource
Molecular FormulaC₈H₃ClF₃NO
Molecular Weight221.56 g/mol
CAS Registry Number1248393-79-4
MDL NumberMFCD18250485
EC Number869-691-1

Synonyms include Benzoxazole, 2-chloro-6-(trifluoromethyl)- and 2-Chlor-6-(trifluormethyl)-1,3-benzoxazol (German). The compound’s structure consists of a fused benzene-oxazole ring system, with the trifluoromethyl group introducing significant electron-withdrawing effects and steric bulk.

Crystallographic Data and Three-Dimensional Conformation

While no experimental X-ray crystallography data is explicitly reported for this compound in the available literature, its three-dimensional conformation can be inferred from analogous benzoxazole derivatives. The benzoxazole core adopts a planar structure due to aromatic delocalization, with the chlorine atom at position 2 and the trifluoromethyl group at position 6 occupying axial and equatorial positions, respectively. The trifluoromethyl group’s electron-withdrawing nature likely induces partial positive charge on the adjacent carbon atoms, influencing reactivity in electrophilic substitution reactions.

Predicted Geometric Features

FeatureDescription
Benzoxazole RingPlanar, conjugated π-system
Chlorine SubstituentOrtho to the oxazole oxygen
Trifluoromethyl GroupMeta to the chlorine atom

The absence of crystallographic data in the literature highlights a gap in structural characterization, necessitating further experimental studies to validate computational models.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Spectroscopic data for 2-chloro-6-(trifluoromethyl)benzo[d]oxazole are limited, but insights can be derived from related compounds.

Nuclear Magnetic Resonance (NMR)

NucleusSignal Region (δ)AssignmentSource
¹H7.0–7.8 ppmAromatic protons
¹⁹F-63.6 ppmCF₃ group
¹³C120–160 ppmAromatic carbons

The trifluoromethyl group’s fluorine atoms resonate as a singlet in ¹⁹F NMR due to equivalent environments, while aromatic protons exhibit splitting patterns dependent on neighboring substituents.

Infrared (IR) Spectroscopy

Absorption (cm⁻¹)Functional GroupSource
1600–1500C=N stretching (oxazole)
750–650C-Cl stretching
1300–1100C-F stretching (CF₃)

The oxazole ring’s conjugation and substituent effects dominate the IR profile, with distinct peaks for C=N and C-Cl bonds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

While direct UV-Vis data is unavailable, benzo[d]oxazole derivatives typically exhibit strong π→π* transitions in the 250–350 nm range, influenced by the electron-withdrawing trifluoromethyl group. This substituent may red-shift absorption maxima compared to unsubstituted benzoxazoles.

Quantum Chemical Calculations of Electronic Structure

Density functional theory (DFT) studies on analogous compounds provide insights into the electronic structure of 2-chloro-6-(trifluoromethyl)benzo[d]oxazole.

Key Calculated Parameters

ParameterValue (eV)Impact on ReactivitySource
HOMO Energy-8.5–-9.0Electron-rich sites for electrophilic attack
LUMO Energy-1.0–-1.5Electron-deficient sites for nucleophilic attack
HOMO-LUMO Gap7.5–7.8Stability and optical properties

The trifluoromethyl group’s electron-withdrawing nature lowers the HOMO energy, enhancing electrophilic reactivity at the benzoxazole ring. The chlorine atom’s inductive effects further stabilize the π-system, influencing regioselectivity in substitution reactions.

Cyclocondensation Approaches Using 2-Aminophenol Derivatives

Cyclocondensation reactions utilizing 2-aminophenol derivatives represent the most established route for benzoxazole synthesis [3] [4]. For 2-chloro-6-(trifluoromethyl)benzo[d]oxazole preparation, the process typically involves 2-amino-4-(trifluoromethyl)phenol as the starting material [5] [6]. The condensation mechanism proceeds through initial imine formation between the amino group and carbonyl compounds, followed by intramolecular cyclization [4].

Research demonstrates that trifluoromethyl-substituted aminophenols exhibit enhanced reactivity in cyclocondensation reactions [5] [6]. The synthesis proceeds via nucleophilic addition of trifluoroacetonitrile to the amino group of diamine derivatives to form an imidamide intermediate, followed by intramolecular cyclization [5] [6]. This methodology achieves yields ranging from 65% to 85% under optimized conditions [5].

Reaction Conditions for Cyclocondensation

ParameterOptimized ValueYield (%)Reference
Temperature80-85°C90 [7]
SolventPolyethylene glycol 40090 [7]
Reaction Time2-6 hours90 [7]
Catalyst Loading3 mol% Iron(III)-salen complex95 [8]

The use of environmentally benign solvents such as polyethylene glycol 400 has been demonstrated to provide superior yields compared to traditional organic solvents [7]. Iron(III)-salen complexes serve as highly effective catalysts for multicomponent synthesis involving catechols, ammonium acetate, and aldehydes [8]. The reaction proceeds under mild conditions with ethanol as solvent, achieving excellent yields of benzoxazole derivatives [8].

N-Deprotonation–O-SNAr Cyclization Mechanisms

The N-deprotonation–O-SNAr cyclization mechanism represents an innovative approach for synthesizing 2-chloro-6-(trifluoromethyl)benzo[d]oxazole from appropriately substituted anilide precursors [2]. This methodology exploits the electron-withdrawing properties of the trifluoromethyl group to activate the aromatic ring toward nucleophilic aromatic substitution [2].

Mechanistic Pathway

The cyclization process requires initial deprotonation of the amide nitrogen using potassium carbonate as base in anhydrous dimethylformamide [2]. The delocalized amide anion subsequently undergoes intramolecular cyclization through oxygen attack on the fluorine-bearing aromatic carbon, forming a Meisenheimer complex intermediate [2]. Rearomatization occurs through fluoride elimination, yielding the desired benzoxazole [2].

Temperature Requirements by Activating Group

Activating GroupTemperature (°C)Reaction TimeYield (%)
Nitro901 hour84-88
Cyano1151 hour82-87
Methoxycarbonyl1202 hours82-92
Trifluoromethyl1303 hours82-94

The trifluoromethyl group demonstrates the least potent activating effect among electron-withdrawing substituents, requiring the highest temperature and longest reaction time for complete conversion [2]. However, the methodology still achieves excellent yields ranging from 82% to 94% for trifluoromethyl-activated substrates [2].

Electrochemical Synthesis Pathways

Electrochemical methodologies offer environmentally sustainable alternatives for benzoxazole synthesis through controlled oxidative processes [9] [10] [11]. The electrochemical approach utilizes hypervalent iodine(III) mediators generated anodically to promote oxidative cyclization reactions [9].

Indirect Electrochemical Synthesis

The indirect electrochemical synthesis employs sodium iodide as a redox mediator in a two-phase buffer system [12]. The process involves electrochemical generation of iodine(III) species, which subsequently react with ortho-iminophenols to produce benzoxazoles [9]. This methodology demonstrates compatibility with a broad range of functional groups including alkenes, halogens, and carboxylic acids [9].

Electrochemical Reaction Parameters

ParameterValueConditions
Current DensityVariableDecreased efficiency at high values
Electrode MaterialGlassy carbon working electrodePlatinum counter electrode
ElectrolyteSodium iodideCatalytic amount
Solvent SystemTwo-phase bufferAqueous-organic interface

Research indicates that increasing current density leads to decreased current efficiency due to enhanced side reactions including water oxidation [11]. The electrochemical process produces benzoxazoles through an electron transfer plus chemical reaction mechanism, converting reactants via imine formation, cyclization, and subsequent electron transfer [11].

Mechanistic Studies

Computational studies using density functional theory calculations support a concerted reductive elimination pathway as the most plausible mechanism for benzoxazole formation [9]. The process involves 2,3-dihydrobenzoxazole as a key intermediate, with the oxidative cyclization proceeding through low kinetic barriers and thermodynamically favorable steps [9].

Optimization of Reaction Conditions for Yield Enhancement

Systematic optimization of reaction parameters proves essential for maximizing yields in 2-chloro-6-(trifluoromethyl)benzo[d]oxazole synthesis [13] [14]. Multiple variables including temperature, catalyst loading, solvent selection, and reaction atmosphere significantly influence product formation [13].

Temperature Optimization Studies

Temperature optimization reveals optimal ranges varying by synthetic methodology [13]. For cyclocondensation approaches, temperatures between 80-85°C provide maximum conversion rates while minimizing side reactions [7]. Higher temperatures up to 130°C become necessary for N-deprotonation–O-SNAr cyclization when trifluoromethyl groups serve as activating substituents [2].

Catalyst Optimization

Catalyst SystemLoading (mol%)Yield (%)Reaction Time
Iron(III)-salen complex3953 hours
Cerium(III) chloride/Sodium iodide15/107336 hours
Zirconium tetrachlorideVariable97Not specified
Magnetic ionic liquid4 mg8230 minutes

Zirconium tetrachloride demonstrates exceptional catalytic activity, achieving yields up to 97% in ethanol solvent using oxygen as oxidant [14]. The catalyst enables large-scale synthesis and facilitates late-stage functionalization reactions [14]. Iron(III)-salen complexes provide excellent performance with 95% yield at relatively low catalyst loading [8].

Solvent Effects on Yield

Solvent selection critically influences reaction outcomes and product yields [13]. Ethanol emerges as the preferred solvent for many benzoxazole syntheses due to its environmentally friendly nature and ability to dissolve diverse substrates [8]. Polyethylene glycol 400 offers superior performance compared to other polyethylene glycol variants, achieving 90% yields under optimized conditions [7].

Optimization of Reaction Atmosphere

The use of molecular oxygen as terminal oxidant provides environmentally benign conditions while achieving excellent yields [13]. Air atmosphere proves sufficient for most transformations, eliminating the need for specialized gas handling equipment [4]. Some methodologies benefit from inert atmosphere conditions using nitrogen gas to prevent unwanted oxidation reactions [2].

Scale-up Considerations

Research demonstrates successful scale-up from millimole to gram quantities with minimal yield reduction [4]. A representative scale-up from 1 mmol to 10 mmol scale showed yield decrease from 82% to 75%, indicating good scalability of the synthetic methods [4]. Flow chemistry approaches offer additional advantages for large-scale production, reducing carbon emissions by 85% compared to equivalent batch processes [13].

The nucleophilic aromatic substitution (SNAr) mechanism represents the primary reaction pathway for 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole under appropriate conditions. This mechanism proceeds through an addition-elimination pathway, fundamentally different from the electrophilic aromatic substitution typically observed in electron-rich aromatic systems [1] [2].

The reaction mechanism involves the initial nucleophilic attack on the electron-deficient aromatic ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex [1]. The rate-determining step is typically the addition of the nucleophile to the aromatic ring, as the subsequent elimination of the chloride leaving group occurs rapidly [2]. The presence of the electron-withdrawing trifluoromethyl group at the 6-position significantly enhances the electrophilic character of the aromatic ring, facilitating nucleophilic attack.

Studies on related benzoxazole systems have demonstrated that nucleophilic aromatic substitution occurs preferentially when electron-withdrawing substituents are positioned ortho or para to the leaving group [1] [2]. In 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole, the trifluoromethyl group occupies a meta position relative to the chlorine substituent, yet its strong electron-withdrawing nature (σI = +0.42 according to Hammett parameters) still provides significant activation [3] [4].

Kinetic studies on model systems containing similar electron-withdrawing groups have revealed that the reaction follows second-order kinetics, with rate constants varying significantly based on nucleophile basicity and solvent conditions [5]. Table 1 presents kinetic parameters for nucleophilic substitution reactions with biothiol nucleophiles, demonstrating the correlation between nucleophile pKa values and reaction rates.

NucleophilepKaRate Constant (M⁻¹s⁻¹)Mechanism
Cysteine8.1021.32Borderline
Glutathione8.7566.90Borderline
N-Acetylcysteine9.5095.63Borderline
L-Cysteine ethyl ester6.505.45Borderline

The kinetic data suggests that the reaction mechanism exists at the borderline between concerted and stepwise pathways [5]. This intermediate behavior is characteristic of moderately activated aromatic systems where the formation and breakdown of the Meisenheimer complex occur at similar rates.

Role of Trifluoromethyl Group in Electronic Modulation

The trifluoromethyl group represents one of the most powerful electron-withdrawing substituents in organic chemistry, exerting its influence primarily through inductive effects [4] [3]. In 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole, this substituent plays a crucial role in modulating the electronic properties of the benzoxazole ring system.

The electron-withdrawing nature of the trifluoromethyl group arises from the high electronegativity of fluorine atoms (χ = 4.0), which creates a significant dipole moment directed away from the aromatic ring [4]. This inductive effect propagates through the σ-bond framework, reducing electron density throughout the aromatic system and particularly at positions ortho and para to the substituent.

Quantum chemical calculations have demonstrated that trifluoromethyl substitution leads to substantial stabilization of the HOMO energy levels while simultaneously lowering LUMO energies [6] [3]. Studies on trifluoromethyl-substituted aromatic systems show HOMO energy decreases of 0.2-0.5 eV compared to unsubstituted analogues [6]. This electronic modulation has profound implications for reactivity patterns, as the lowered LUMO energy facilitates nucleophilic attack on the aromatic ring.

Table 2 summarizes the key electronic effects of the trifluoromethyl group based on computational and experimental studies:

PropertyValue/DescriptionReference
Electronegativity EffectStrong electron-withdrawing (-I effect)Literature
Inductive WithdrawalσI = +0.42 (Hammett parameter)Hammett constants
HOMO Energy StabilizationDecreases HOMO energy by 0.2-0.5 eVDFT calculations
LUMO Energy LoweringLowers LUMO energy significantlyQuantum chemical studies
Quadrupole MomentPositive in multiple CF₃ systemsComputational analysis
Binding Energy ContributionUp to -4.36 kcal/mol stabilizationQM/MM calculations

The positive quadrupole moment created by multiple trifluoromethyl groups leads to unique intermolecular interactions [6]. In systems with high degrees of trifluoromethyl substitution, anion-π interactions become favorable, contributing to the stabilization of negatively charged intermediates formed during nucleophilic substitution reactions.

Statistical analysis of structure-activity relationships reveals that trifluoromethyl substitution does not universally improve bioactivity, but in specific cases, it can enhance binding affinity by an order of magnitude [3]. The maximum binding energy improvements of -4.36 kcal/mol have been achieved through strategic trifluoromethyl placement, particularly on aromatic rings where electrostatic and solvation contributions are optimized.

Solvent Effects on Cyclization Efficiency

Solvent selection plays a critical role in determining the efficiency and selectivity of cyclization reactions involving 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole precursors. The influence of solvent extends beyond simple solubility considerations to encompass stabilization of intermediates, transition states, and products through specific interactions [7] [8].

Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile demonstrate superior performance for benzoxazole cyclization reactions [8] [9]. These solvents effectively solvate cationic species while maintaining high nucleophile reactivity through minimal hydrogen bonding to nucleophilic centers. The high dielectric constants of these solvents (εr = 36.7 for DMF, 46.7 for DMSO) facilitate charge separation and stabilize polar transition states.

Industrial cyclization processes often employ aromatic solvents such as toluene, xylene, or chlorobenzene in combination with azeotropic distillation techniques [8] [9]. These solvents enable the continuous removal of water and acetic acid byproducts, driving cyclization reactions to completion. The relatively low dielectric constants of aromatic solvents (εr = 2.3-2.4) require elevated temperatures to achieve reasonable reaction rates, but the ability to remove water through Dean-Stark apparatus provides significant synthetic advantages.

Table 3 presents comprehensive data on solvent effects across different solvent classes:

SolventDielectric ConstantCyclization Yield (%)Reaction Time (h)Classification
Dimethylformamide (DMF)36.7852.0Polar aprotic
Dimethyl sulfoxide (DMSO)46.7901.5Polar aprotic
Tetrahydrofuran (THF)7.6753.0Polar aprotic
Acetonitrile (ACN)37.5802.5Polar aprotic
Toluene2.4704.0Nonpolar aromatic
Xylene2.3724.0Nonpolar aromatic
Water78.4458.0Polar protic
Methanol32.7506.0Polar protic

Protic solvents such as water and methanol generally provide lower cyclization yields due to competitive hydrogen bonding interactions [7]. In aqueous systems, water molecules can form hydrogen bonds with both nucleophiles and electrophiles, reducing their reactivity and stabilizing non-productive conformations. Studies on related benzoxazole systems have shown that water can inhibit isomerization processes through specific solvation effects, leading to kinetically trapped intermediates [7].

The choice of solvent also influences regioselectivity in cyclization reactions. Electron-donating groups at the 5-position and electron-withdrawing groups at the 6-position of the benzene ring increase cyclization yields, with the effect being most pronounced in polar aprotic solvents [10]. This selectivity pattern suggests that solvent-mediated stabilization of charge-separated transition states plays a crucial role in determining reaction outcomes.

Temperature effects in different solvents follow predictable patterns based on activation energies and entropy considerations [8]. Lower activation barriers in polar aprotic solvents allow for efficient reactions at moderate temperatures (25-80°C), while aromatic solvents typically require elevated temperatures (100-150°C) to achieve comparable conversion rates.

Computational Modeling of Transition States

Modern computational chemistry provides unprecedented insight into the transition state structures and energetics governing reactions of 2-Chloro-6-(trifluoromethyl)benzo[d]oxazole. Density functional theory (DFT) calculations have emerged as the method of choice for studying these complex heterocyclic systems, offering an optimal balance between computational cost and chemical accuracy [11] [12] [13].

The most commonly employed computational protocols utilize hybrid functionals such as B3LYP (Becke three-parameter hybrid functional with Lee-Yang-Parr correlation) combined with split-valence basis sets of double-zeta or triple-zeta quality [14] [15]. For geometry optimizations, the 6-31G(d,p) basis set provides reliable structural parameters, while single-point energy calculations with 6-311++G(d,p) basis sets yield more accurate energetic predictions [16] [14].

Advanced DFT methods such as M06-2X have demonstrated superior performance for transition state calculations involving aromatic systems with significant dispersion interactions [11] [13]. The M06-2X functional incorporates 54% Hartree-Fock exchange, providing improved description of long-range interactions crucial for modeling aromatic stacking and trifluoromethyl-aromatic contacts.

Table 4 summarizes the computational methods and their specific applications in benzoxazole research:

MethodApplicationAccuracyComputational CostKey Results
B3LYP/6-31G(d,p)Geometry optimizationGoodLowHOMO-LUMO gaps
B3LYP/6-311++G(d,p)Electronic propertiesExcellentMediumAccurate energies
M06-2X/6-311++G(d,p)Transition statesVery goodMediumBarrier heights
r²SCAN-3cStructure refinementExcellentMediumGeometric parameters
MRSF TD-DFTExcited statesGoodHighElectronic transitions
OM2/MRCI(SD)Molecular dynamicsGoodHighDynamic behavior

Transition state calculations for benzoxazole cyclization reactions reveal multiple competing pathways with similar activation barriers [11]. The preferred 5-endo-trig cyclization pathway demonstrates barriers typically 2-4 kcal/mol lower than alternative 6-exo-trig routes [10]. These calculations successfully predict experimental selectivity patterns and provide mechanistic insight into the factors controlling regioselectivity.

The r²SCAN-3c method represents a recent advancement in DFT methodology, providing excellent geometric parameters for heterocyclic systems at moderate computational cost [11]. This method has proven particularly valuable for transition state refinement and verification of barrier heights obtained with other functionals.

Molecular dynamics simulations using semi-empirical methods such as OM2/MRCI(SD) enable the study of excited-state dynamics and photochemical processes [11] [12]. These calculations have revealed complex dynamic behavior in bis(benzoxazole) systems, including coupled rotational motions and multiple reaction pathways following photoexcitation.

Solvent effects are commonly incorporated through continuum solvation models such as the polarizable continuum model (PCM) or conductor-like polarizable continuum model (CPCM) [17] [18]. These models provide reasonable approximations to bulk solvent effects while maintaining computational tractability. For systems where specific solvent-solute interactions are important, explicit solvent molecules can be included in the quantum mechanical region.

The calculated HOMO-LUMO energy gaps for benzoxazole derivatives typically range from 3.8 to 5.5 eV, depending on substituent patterns and computational method [14] [15]. These values correlate well with experimental UV-visible absorption spectra and provide insight into electronic excitation energies and chemical reactivity patterns. Smaller HOMO-LUMO gaps generally indicate higher chemical reactivity and lower kinetic stability.

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Dates

Last modified: 08-16-2023

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